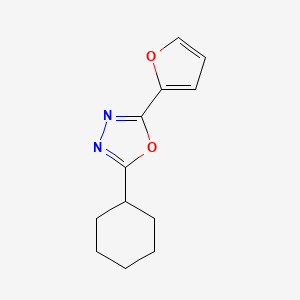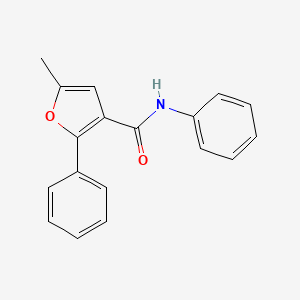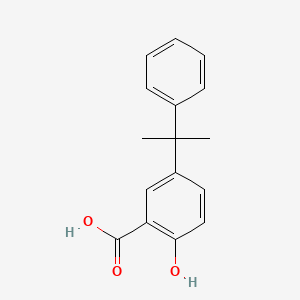![molecular formula C18H30N4O4S B5589719 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)
1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions to introduce the desired functional groups into the piperidine backbone. For instance, Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides to evaluate their antiallergy activity, showcasing the synthetic approach towards similar structures (Walsh et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds akin to "1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide" can be complex, with various functional groups contributing to their pharmacological profile. Naveen et al. (2015) conducted X-ray diffraction studies to determine the crystal and molecular structure of a related compound, providing insights into its stereochemistry and conformation (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can vary widely, including nucleophilic substitution and cyclization reactions. Sekiguchi et al. (1989) studied aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes, revealing the influence of nucleophilic amines on substitution outcomes (Sekiguchi et al., 1989).
科学的研究の応用
Research on Similar Functional Groups and Structures
Materials Science Applications : Compounds with similar functional groups have been used in the development of photosensitive materials and polymers. For example, polyimides having pendant carboxyl groups blocked with photopolymerizable acrylamides, similar in functionality to the dimethylamino and sulfonyl groups, exhibit negative-tone behavior upon UV irradiation. These materials have applications in microelectronics and as photoresists (Fukushima, Oyama, & Tomoi, 2003).
Pharmaceutical Research : Sulfonyl groups are commonly found in a variety of pharmaceuticals, indicating this compound could have applications in drug design and synthesis. For instance, compounds with sulfonamide moieties have been synthesized for their potential antitumor and antimicrobial activities, showcasing the diversity of applications in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Synthesis : Amines and sulfonamides, similar to the functional groups in the queried compound, are pivotal in the synthesis of complex organic molecules. They are used in various nucleophilic substitution reactions that are foundational in building more complex structures, which are relevant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds (Sekiguchi, Horie, & Suzuki, 1988).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[2-(4-methoxy-N-methylanilino)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-20(2)27(24,25)22-12-5-6-15(14-22)18(23)19-11-13-21(3)16-7-9-17(26-4)10-8-16/h7-10,15H,5-6,11-14H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEOQQVBIZKKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)
![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)
![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)